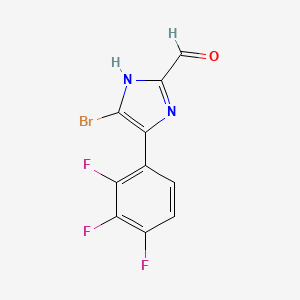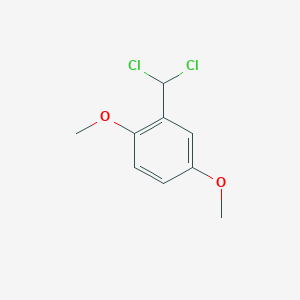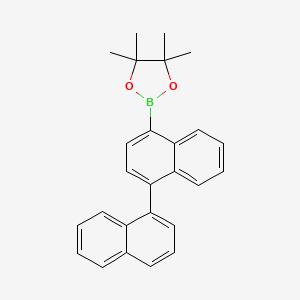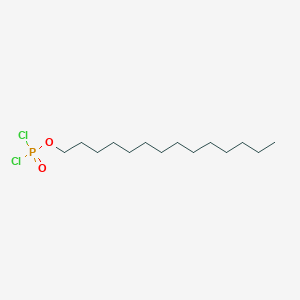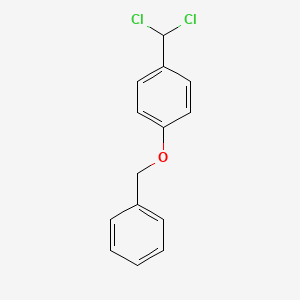![molecular formula C18H9BCl2O2 B13702307 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which include a boron atom integrated into a polycyclic aromatic framework. The presence of boron imparts distinct electronic characteristics, making it a valuable component in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for different applications.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom, affecting the compound’s reactivity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it a candidate for developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom acts as a Lewis acid, facilitating various chemical reactions. The compound’s polycyclic aromatic structure also allows for efficient electron transport, making it valuable in electronic applications .
Comparison with Similar Compounds
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Lacks the chlorine atoms but shares the boron-containing core structure.
Triazole functionalized 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: Contains additional functional groups that impart different properties.
Uniqueness
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of chlorine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H9BCl2O2 |
|---|---|
Molecular Weight |
339.0 g/mol |
IUPAC Name |
5,17-dichloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9(21),10,12,15(20),16,18-nonaene |
InChI |
InChI=1S/C18H9BCl2O2/c20-10-4-6-12-16(8-10)22-14-2-1-3-15-18(14)19(12)13-7-5-11(21)9-17(13)23-15/h1-9H |
InChI Key |
RHKPWCFRWNLCSA-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=C(C=C(C=C3)Cl)OC4=C1C(=CC=C4)OC5=C2C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


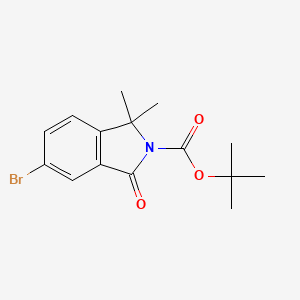
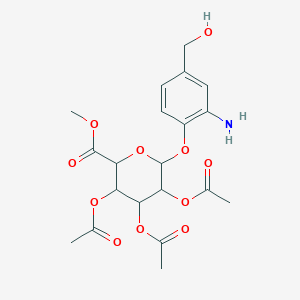


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


